Cas no 2034567-72-9 (N'-({[2,3'-bifuran]-5-yl}methyl)-N-(2-methylpropyl)ethanediamide)

N'-({[2,3'-bifuran]-5-yl}methyl)-N-(2-methylpropyl)ethanediamide structure
2034567-72-9 structure
Product Name:N'-({[2,3'-bifuran]-5-yl}methyl)-N-(2-methylpropyl)ethanediamide
CAS No:2034567-72-9
MF:C15H18N2O4
MW:290.314424037933
CID:5336531
Update Time:2025-10-29

N'-({[2,3'-bifuran]-5-yl}methyl)-N-(2-methylpropyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N1-([2,3'-bifuran]-5-ylmethyl)-N2-isobutyloxalamide
    • N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(2-methylpropyl)oxamide
    • N'-({[2,3'-bifuran]-5-yl}methyl)-N-(2-methylpropyl)ethanediamide
    • Inchi: 1S/C15H18N2O4/c1-10(2)7-16-14(18)15(19)17-8-12-3-4-13(21-12)11-5-6-20-9-11/h3-6,9-10H,7-8H2,1-2H3,(H,16,18)(H,17,19)
    • InChI Key: YMYAIVBBCHMBRM-UHFFFAOYSA-N
    • SMILES: O1C(C2=COC=C2)=CC=C1CNC(C(NCC(C)C)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 373
  • XLogP3: 1.9
  • Topological Polar Surface Area: 84.5

N'-({[2,3'-bifuran]-5-yl}methyl)-N-(2-methylpropyl)ethanediamide Pricemore >>

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Additional information on N'-({[2,3'-bifuran]-5-yl}methyl)-N-(2-methylpropyl)ethanediamide

N'-({[2,3'-bifuran]-5-yl}methyl)-N-(2-methylpropyl)ethanediamide (CAS No. 2034567-72-9): A Comprehensive Overview

Compound with the CAS number 2034567-72-9 and the product name N'-({[2,3'-bifuran]-5-yl}methyl)-N-(2-methylpropyl)ethanediamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development and therapeutic interventions. The presence of a bifuran moiety in its backbone suggests a high degree of structural complexity, which may contribute to its distinct pharmacological properties.

The bifuran scaffold is a versatile structural motif that has been increasingly explored in medicinal chemistry due to its ability to modulate biological targets effectively. In particular, the 2,3'-bifuran unit found in this compound is known for its ability to interact with various enzymes and receptors, making it a promising candidate for the design of novel therapeutic agents. Recent studies have highlighted the bifuran scaffold's role in enhancing binding affinity and selectivity, which are critical factors in drug design.

The molecular structure of N'-({[2,3'-bifuran]-5-yl}methyl)-N-(2-methylpropyl)ethanediamide incorporates an amide linkage, which is a common feature in many bioactive molecules. The amide group not only contributes to the compound's solubility but also plays a crucial role in its interactions with biological targets. The presence of two alkyl groups, specifically a 2-methylpropyl group and a methyl group on the nitrogen atoms, further influences the compound's physicochemical properties and potential pharmacological effects.

In recent years, there has been growing interest in the development of small molecules that can modulate inflammation and immune responses. The unique structural features of this compound make it an attractive candidate for such applications. Studies have shown that derivatives of bifuran compounds can exhibit anti-inflammatory properties by interacting with specific cytokine pathways. The amide functionalities in this molecule may also contribute to its ability to inhibit key enzymes involved in inflammatory processes.

The synthesis of N'-({[2,3'-bifuran]-5-yl}methyl)-N-(2-methylpropyl)ethanediamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the bifuran moiety is particularly challenging due to its sensitivity to various reaction conditions. However, advances in synthetic methodologies have made it possible to construct such complex molecules with increasing efficiency.

One of the key challenges in working with this compound is its potential metabolic stability. The bifuran ring and the amide group are susceptible to hydrolysis under certain conditions, which can affect the compound's bioavailability and duration of action. To address this issue, researchers have explored various strategies to enhance the metabolic stability of similar compounds. These include modifications to the side chains and the use of protective groups during synthesis.

The pharmacological profile of N'-({[2,3'-bifuran]-5-yl}methyl)-N-(2-methylpropyl)ethanediamide is still under investigation, but preliminary studies suggest that it may have significant therapeutic potential. The compound's ability to interact with multiple biological targets makes it a promising candidate for multitarget drug discovery. Such compounds are gaining popularity due to their ability to simultaneously modulate several pathways, which can lead to more effective treatment outcomes.

In conclusion, N'-({[2,3'-bifuran]-5-yl}methyl)-N-(2-methylpropyl)ethanediamide (CAS No. 2034567-72-9) represents an exciting advancement in pharmaceutical chemistry. Its unique molecular structure and potential applications in drug development make it a valuable asset for researchers working on innovative therapeutic agents. As further studies continue to elucidate its pharmacological properties, this compound is likely to play a significant role in future medical treatments.

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